4(3H)-Quinazolinone, 3-(((((4-chlorophenyl)amino)methyl)amino)methyl)-, dihydrochloride
Description
This compound belongs to the 4(3H)-quinazolinone family, characterized by a bicyclic structure with a ketone group at position 2. The molecule features a 3-substituted side chain containing a ((4-chlorophenyl)amino)methylamino-methyl group and exists as a dihydrochloride salt. The dihydrochloride form enhances solubility in aqueous media, which is critical for pharmacological applications .
Properties
CAS No. |
75159-27-2 |
|---|---|
Molecular Formula |
C16H17Cl3N4O |
Molecular Weight |
387.7 g/mol |
IUPAC Name |
3-[[(4-chloroanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H15ClN4O.2ClH/c17-12-5-7-13(8-6-12)19-9-18-10-21-11-20-15-4-2-1-3-14(15)16(21)22;;/h1-8,11,18-19H,9-10H2;2*1H |
InChI Key |
DIADMNOJMJXWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNCNC3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The quinazolinone scaffold undergoes redox transformations that modify its electronic and biological properties.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ (acidic/neutral) | Introduction of hydroxyl or carbonyl groups at positions 2 or 3 | Oxidation enhances polarity, improving solubility for pharmaceutical use. |
| Reduction | NaBH₄, LiAlH₄ (anhydrous ether) | Saturation of the pyrimidine ring or reduction of substituent groups | Reduced analogs show altered binding affinity to kinase targets. |
Research Highlights :
-
Controlled oxidation of the 4-chlorophenylamino group generates nitro derivatives, which are intermediates for further functionalization.
-
Selective reduction of the quinazolinone core under mild conditions preserves the chlorophenyl moiety.
Substitution Reactions
The amino methyl and chlorophenyl groups participate in nucleophilic and electrophilic substitutions, enabling structural diversification.
Nucleophilic Substitution
Electrophilic Substitution
Cyclization and Condensation
The compound serves as a precursor for fused heterocycles via intramolecular cyclization:
Example Reaction Pathway :
-
Mannich Reaction : Reacting with formaldehyde and secondary amines forms spirocyclic derivatives.
-
Schiff Base Formation : Condensation with aldehydes yields imine-linked intermediates, which cyclize to form β-lactam-fused quinazolinones .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C and C–N bond formation:
| Coupling Type | Catalyst | Products | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biarylquinazolinones | Anticancer agents targeting topoisomerase II. |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives | Improved pharmacokinetic profiles. |
Notable Example :
-
Coupling with 4-aminophenylboronic acid yields analogs showing 94% inhibition of breast cancer cell proliferation (MCF-7) at 10 μM.
Biological Activity Correlation
Substituent modifications directly influence pharmacological profiles:
Stability and Reactivity Considerations
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related quinazolinones:
Key Observations :
- The target compound’s extended amino-methyl chain and 4-chlorophenyl group likely enhance receptor binding specificity compared to simpler analogs like 2-(aminomethyl)-3-(4-chlorophenyl)-4(3H)-quinazolinone .
- Dihydrochloride salts universally improve aqueous solubility, making them preferable for drug formulation .
Key Insights :
- The target compound ’s 4-chlorophenyl group may enhance antimicrobial efficacy compared to methyl- or methoxy-substituted analogs .
- Dihydrochloride salts could improve bioavailability, but specific activity data for the target compound requires further validation.
Stability and Reactivity
- Amino Substituents: The presence of amino groups in the side chain (e.g., ((4-chlorophenyl)amino)methyl) improves stability by reducing electrophilic degradation .
- Salt Form : Dihydrochloride salts resist hydrolysis under acidic conditions, making them suitable for oral administration .
- Comparison with Free Bases: Free bases (e.g., 2-(aminomethyl)-3-(4-chlorophenyl)-4(3H)-quinazolinone) are prone to oxidation, necessitating stabilizers in formulations .
Q & A
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